(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is being investigated for its ability to modify the surface properties of materials, particularly metal oxides like alumina. Studies have shown that this compound can form self-assembled monolayers on the material surface, creating a thin layer with unique characteristics [].
Research is also exploring the potential use of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid in the development of new materials with specific functionalities. The ability of this molecule to bind to metal ions makes it a candidate for applications such as:
(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a fluorinated phosphonic acid characterized by its unique structure that incorporates a long perfluorinated carbon chain. Its molecular formula is , and it has a CAS number of 80220-63-9. This compound features a phosphonic acid functional group, which is known for its strong binding properties to metal surfaces and its potential applications in various fields, including materials science and biochemistry .
The presence of fluorine atoms in the structure imparts unique hydrophobic properties, making it suitable for applications requiring water-repellent characteristics. The phosphonic acid group allows for robust adhesion to surfaces, enhancing its utility in coatings and surface treatments .
The chemical behavior of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is primarily influenced by its phosphonic acid group. It can undergo deprotonation to form phosphonate anions under basic conditions. The compound can also participate in various reactions typical of phosphonic acids, such as:
The synthesis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid can be achieved through several methods:
(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid has several notable applications:
Research into the interactions of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid with various substrates has shown that it can effectively form self-assembled monolayers on surfaces such as aluminum oxide. These interactions enhance the hydrophobicity and corrosion resistance of coated materials. Studies have demonstrated that thermal annealing can improve the stability and durability of these coatings under environmental stressors .
Several compounds share structural or functional similarities with (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(Perfluorooctyl)phosphonic acid | C8HF17O3P | Shorter carbon chain; less hydrophobic |
(Tridecafluoroethyl)phosphonic acid | C13HF27O3P | Longer carbon chain; higher hydrophobicity |
(Fluoroalkyl)phosphonic acid | CnHF(2n+1)O3P | Varies based on carbon chain length; diverse applications |
(Alkyl)phosphonic acids | CnH(2n+1)O3P | Non-fluorinated; different surface properties |
The unique aspect of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid lies in its combination of a long perfluorinated chain with a phosphonic acid group, which provides exceptional water repellency and adhesion characteristics not found in non-fluorinated analogs or those with shorter fluorinated chains .
Irritant